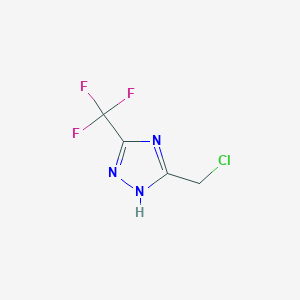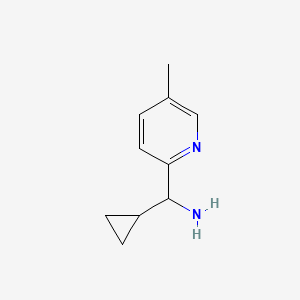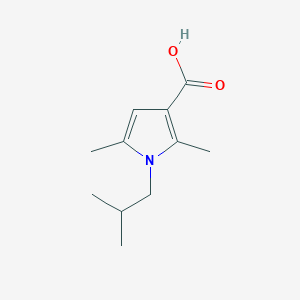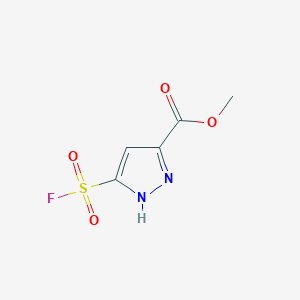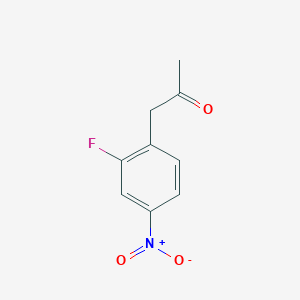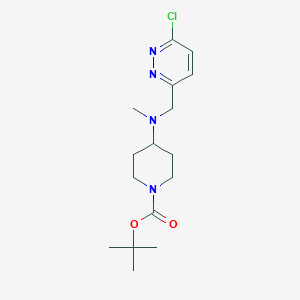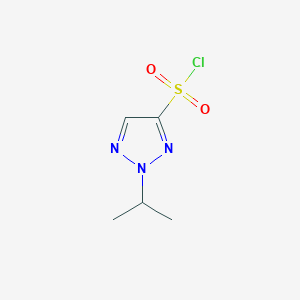
2-isopropyl-2H-1,2,3-triazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonyl chloride typically involves the reaction of 2-(propan-2-yl)-2H-1,2,3-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(propan-2-yl)-2H-1,2,3-triazole+ClSO3H→2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonyl chloride+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonyl Hydrides: Resulting from reduction reactions.
Sulfonic Acids: Produced via oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide bonds, which are crucial in medicinal chemistry for the development of drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonic acid
- 2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonamide
- 2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonyl fluoride
Uniqueness
2-(propan-2-yl)-2H-1,2,3-triazole-4-sulfonyl chloride is unique due to its high reactivity and versatility as a synthetic intermediate. The presence of the sulfonyl chloride group allows for a wide range of chemical modifications, making it a valuable compound in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C5H8ClN3O2S |
|---|---|
Molekulargewicht |
209.66 g/mol |
IUPAC-Name |
2-propan-2-yltriazole-4-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClN3O2S/c1-4(2)9-7-3-5(8-9)12(6,10)11/h3-4H,1-2H3 |
InChI-Schlüssel |
GHVIZWGWQDPTMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1N=CC(=N1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B13559812.png)
![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)
![3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)
![5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13559833.png)
